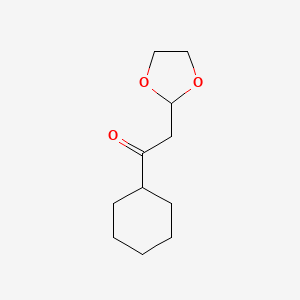
1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together . Unfortunately, the specific molecular structure details for “1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone” are not available in the current literature.Chemical Reactions Analysis
The chemical reactions involving “1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone” are not well-documented in the literature .Applications De Recherche Scientifique
Polymer Degradation and Stability
1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone derivatives have applications in the synthesis of polymethacrylates with a 1,3-dioxolane ring. These polymers show interesting thermal degradation behavior, providing insights into polymer stability and degradation products (Ilter et al., 2002).
Organic Chemistry and Catalysis
The compound is involved in Diels-Alder reactions, a critical process in organic synthesis, particularly in producing cyclohex-3-en-1-yl ethanone derivatives (Haghdadi et al., 2014). Additionally, it is used in photoinduced alkylation of enones, leading to the synthesis of monoprotected 1,4-diketones, showcasing its role in photochemistry and radical-based synthetic methods (Mosca et al., 2001).
Medicinal Chemistry
In medicinal chemistry, derivatives of 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone have been studied for their interactions with heme oxygenases, providing insights into enzyme inhibition and drug design (Rahman et al., 2008).
Material Science
The compound finds applications in material science as well, such as in the synthesis of ferrocenyl 1,3-dioxolane complexes, which are relevant in the development of new materials with unique electronic properties (Ahumada et al., 2013).
Synthesis and Catalysis
It is instrumental in the low-cost and scalable synthesis of cyclohexanone-related bifunctional building blocks, highlighting its role in efficient and practical chemical synthesis (Zha et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-cyclohexyl-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c12-10(8-11-13-6-7-14-11)9-4-2-1-3-5-9/h9,11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAGGQDIAFQMKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride](/img/structure/B1395903.png)


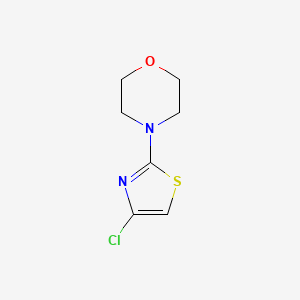
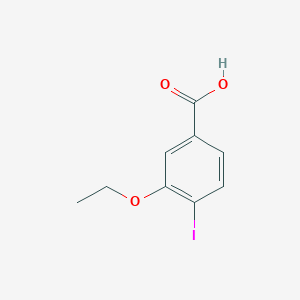
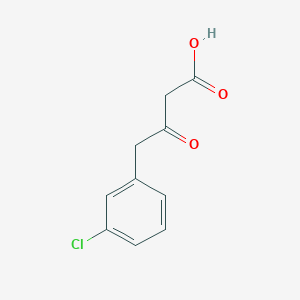

![1-[(1,3-Thiazol-2-yl)methyl]piperazine](/img/structure/B1395912.png)

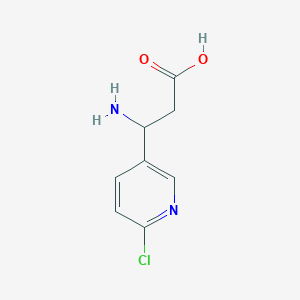
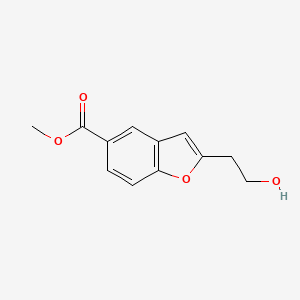
![(Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride](/img/structure/B1395920.png)
![3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1395921.png)
![2-Oxa-5-azaspiro[3.5]nonane](/img/structure/B1395922.png)